6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide Aldosterone synthase (AS) inhibitors (ASI) attenuate the production of aldosterone directly and have been proposed as an alternative to mineralocorticoid receptor antagonists for blocking the pathologic effects of excess aldosterone. BI 689648 is a Highly Selective Aldosterone Synthase Inhibitor (in vitro IC50, 2 nM). BI 689648 represents an important step forward toward developing ASIs with greater potential for clinical success in cardiometabolic diseases.
Brand Name: Vulcanchem
CAS No.: 1633009-87-6
VCID: VC0521154
InChI: InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21)
SMILES: COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide

CAS No.: 1633009-87-6

Cat. No.: VC0521154

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide - 1633009-87-6

Specification

Description Aldosterone synthase (AS) inhibitors (ASI) attenuate the production of aldosterone directly and have been proposed as an alternative to mineralocorticoid receptor antagonists for blocking the pathologic effects of excess aldosterone. BI 689648 is a Highly Selective Aldosterone Synthase Inhibitor (in vitro IC50, 2 nM). BI 689648 represents an important step forward toward developing ASIs with greater potential for clinical success in cardiometabolic diseases.
CAS No. 1633009-87-6
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Standard InChI InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21)
Standard InChI Key DJFDCVNQDFICKV-UHFFFAOYSA-N
SMILES COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N
Appearance Solid powder

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